
(1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid is a chemical compound with the molecular formula C8H9BN2O2 and a molecular weight of 175.98 g/mol . It is a boronic acid derivative that features a benzodiazole ring structure, which is known for its stability and reactivity in various chemical reactions. This compound is typically used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid can be synthesized through organic synthesis methods. One common approach involves the reaction of a benzodiazole derivative with a boronic acid reagent under specific conditions . The reaction typically requires a catalyst and may involve steps such as heating and stirring to ensure complete conversion to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Suzuki-Miyaura Cross-Coupling Reactions
This reaction is pivotal for forming carbon-carbon bonds between the boronic acid group and aryl/vinyl halides. The benzodiazole ring influences electronic properties, enhancing coupling efficiency under specific conditions.
Key Findings :
-
Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) with bases like Na₂CO₃ in dioxane/water mixtures achieve yields >80% for aryl halide couplings .
-
Substrate Compatibility : Reacts efficiently with electron-deficient aryl bromides (e.g., 5-chloropyrazolopyrimidine) but shows reduced activity with sterically hindered substrates .
-
Mechanistic Insight : Transmetalation involves coordination of the boronic acid to palladium, followed by aryl group transfer. The electron-rich benzodiazole moiety stabilizes intermediates, reducing side reactions .
Representative Conditions :
Substrate | Catalyst | Base | Solvent | Temperature | Yield |
---|---|---|---|---|---|
5-Chloropyrazolopyrimidine | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100°C | 85% |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The compound participates in click chemistry via CuAAC, forming triazole linkages. Its boronic acid group can accelerate reactions through LUMO-lowering effects.
Key Findings :
-
Catalytic Acceleration : Ortho-substituted arylboronic acids (e.g., 5% ortho-nitrophenyl boronic acid) enhance reaction rates by forming covalent adducts with alkynes, achieving >90% yield in 2 hours .
-
Ligand Effects : Chelating agents like TBTA minimize copper-mediated oxidative side reactions, improving regioselectivity (21a:21b > 98:2) .
Reaction Optimization :
Boronic Acid | Catalyst | Additive | Time | Yield | Selectivity |
---|---|---|---|---|---|
Ortho-NO₂-C₆H₄B(OH)₂ | CuSO₄/NaAsc | TBTA | 2 h | 92% | >98:2 |
Protodeboronation and Stability Considerations
Protodeboronation (boron group removal) occurs under acidic or oxidative conditions, limiting utility in certain syntheses.
Key Findings :
-
Stability : Stable in neutral aqueous solutions but undergoes protodeboronation in strong acids (e.g., TFA) or with excess oxidizing agents .
-
Mitigation Strategies : Use of MIDA (N-methyliminodiacetic acid) protecting groups or low-temperature conditions preserves integrity during storage and reactions .
Comparative Reactivity with Related Boronic Acids
The benzodiazole-boronic acid hybrid exhibits unique reactivity compared to simpler arylboronic acids:
Compound | Key Feature | Reactivity in Suzuki Coupling | Catalytic Effect in CuAAC |
---|---|---|---|
(1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid | Benzodiazole core | High (electron modulation) | Moderate acceleration |
2-Amino-benzeneboronic acid | Amino group | Moderate | Low |
4-(Trifluoromethyl)phenylboronic acid | Electron-withdrawing CF₃ | Very high | None |
Mechanistic and Computational Insights
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Organic Synthesis Reagent
(1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid is primarily employed as a reagent in organic synthesis. It facilitates the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in constructing complex organic molecules that are essential in pharmaceuticals and materials science.
Table 1: Key Reactions Involving this compound
Medicinal Chemistry
Therapeutic Potential
Research indicates that this compound may serve as a therapeutic agent. Its role as an inhibitor of various enzymes has been explored, particularly in the context of diseases such as cancer and rheumatoid arthritis.
Case Study: PAD4 Inhibition
A notable application involves the inhibition of peptidylarginine deiminase 4 (PAD4), an enzyme implicated in inflammatory diseases. Compounds based on this compound have shown selectivity for PAD4 over other isoforms, offering potential for targeted therapies.
Biochemical Assays
Biological Probes
In biochemical research, this compound serves as a probe to study biological processes. Its ability to form reversible covalent bonds with diols makes it useful for detecting biomolecules in various assays.
Table 2: Applications in Biochemical Assays
Assay Type | Application | Reference |
---|---|---|
Fluorescent Probes | Detection of sugars and nucleotides | |
Enzyme Inhibition | Screening for enzyme inhibitors in drug discovery |
Industrial Applications
Material Science
In industry, this compound is utilized in the production of polymers and other materials. Its reactivity allows for the incorporation into various polymer matrices, enhancing material properties.
Table 3: Industrial Uses
Wirkmechanismus
The mechanism of action of (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with certain biomolecules, such as enzymes and receptors, modulating their activity . This interaction can affect various biological processes and pathways, making the compound useful in both research and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Methyl-1h-1,3-benzodiazol-5-yl)boronic acid
- (1-Methyl-1h-1,3-benzodiazol-6-yl)boronic acid
- (1-Methyl-1h-1,3-benzodiazol-4-yl)boronic acid
Uniqueness
(1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid is unique due to its specific substitution pattern on the benzodiazole ring, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective .
Biologische Aktivität
(1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C8H9BN2O2
Molecular Weight: 175.98 g/mol
CAS Number: 2377611-07-7
The compound features a boronic acid functional group, which allows it to participate in various chemical reactions, particularly Suzuki-Miyaura coupling reactions, making it valuable in synthetic organic chemistry.
Target Interactions
This compound interacts with several biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. The presence of the benzodiazole moiety is crucial for its binding affinity to specific proteins involved in cellular signaling pathways.
Biochemical Pathways
Research indicates that this compound may influence multiple biochemical pathways, particularly those related to:
- Cell Proliferation: It has been shown to affect cell cycle progression and apoptosis in various cancer cell lines.
- Signal Transduction: The compound may modulate pathways such as MAPK and PI3K/Akt, which are critical in cancer biology .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For example:
- In vitro Studies: The compound demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT116), with IC50 values in the low micromolar range .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 5.2 |
HCT116 | 4.8 |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in tumor progression. Notably, it has shown inhibitory activity against serine/threonine kinases, which are often overexpressed in cancer cells .
Case Studies
-
Study on MCF-7 Cells:
- Researchers treated MCF-7 cells with varying concentrations of this compound.
- Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
- In Vivo Efficacy:
Eigenschaften
IUPAC Name |
(3-methylbenzimidazol-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-11-5-10-7-4-2-3-6(8(7)11)9(12)13/h2-5,12-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGSWYQUFJXPCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)N=CN2C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.